The synthesis of MM-401 Tfa involves several key steps, primarily utilizing solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored on a solid support. The process often includes the use of protecting groups to prevent unwanted reactions during synthesis.
MM-401 Tfa features a cyclic structure that enhances its stability and bioavailability compared to linear peptides. The cyclic nature often results in increased resistance to enzymatic degradation.
The molecular formula and mass spectrometry data confirm the identity and purity of MM-401 Tfa. For example, the expected molecular weight can be validated through mass spectrometric analysis, ensuring that the synthesized compound matches theoretical predictions.
MM-401 Tfa can participate in various chemical reactions typical for peptides, including cyclization and modifications that enhance its pharmacological properties.
The mechanism of action for MM-401 Tfa is primarily based on its ability to interact with specific biological targets, such as receptors or enzymes involved in cellular signaling pathways.
In vitro studies demonstrate that MM-401 Tfa exhibits cell-penetrating properties, allowing it to enter target cells efficiently. This capability is crucial for its potential applications in drug delivery systems or as a therapeutic agent against specific diseases.
MM-401 Tfa has potential applications in various fields:
MM-401 Trifluoroacetic Acid was engineered as a cyclic peptidomimetic inhibitor to disrupt the protein-protein interaction between the WD repeat domain 5 (WDR5) protein and the mixed lineage leukemia 1 (MLL1) histone methyltransferase complex. This interaction is essential for the structural integrity and catalytic activity of the MLL1 core complex, which regulates histone H3 lysine 4 methylation—a critical epigenetic mark in leukemia pathogenesis. The design strategy leveraged structural insights from the WDR5-MLL1 peptide binding interface, particularly focusing on the "WIN site" (WDR5 interaction motif) of MLL1. Key modifications to MM-401 included:
Biophysical validation confirmed sub-nanomolar binding affinity (Ki < 1 nM) to WDR5 using bio-layer interferometry, and potent disruption of WDR5-MLL1 interaction (IC50 = 0.9 nM) via competitive fluorescence polarization assays [5] [6]. X-ray crystallography (2.1 Å resolution) revealed conserved hydrogen bonding networks mediated by backbone amide/carbonyl groups and water-bridged interactions with WDR5 residues, justifying the enhanced specificity over linear predecessors like MM-101 [2] [8].
Table 1: Key Structural Interactions in the WDR5/MM-401 Complex
| Interaction Type | MM-401 Group | WDR5 Residue | Functional Significance |
|---|---|---|---|
| Cation-π Stacking | Guanidinium | Phe 133, Phe 263 | Mimics MLL1 Arg 3765 anchor |
| Hydrogen Bonding | Backbone amide/carbonyl | Multiple residues | Stabilizes β-sheet-like conformation |
| Hydrophobic Contact | Phenyl group | Tyr 260 | Novel interaction not in native MLL1 |
| Van der Waals | Aliphatic linker | Ser 49, Tyr 131, Phe 149 | Augments binding surface area |
The stereospecificity of MM-401 Trifluoroacetic Acid was rigorously evaluated through the synthesis of its enantiomeric control compound, MM-NC-401. This diastereomer shares identical physicochemical properties (molecular weight, elemental composition) but features inverted stereochemistry at four chiral centers [5] [8]. Biological assessments revealed stark contrasts:
This enantiomeric control is critical for distinguishing on-target effects from off-target cytotoxicity in mechanistic studies. The synthesis of both compounds followed identical routes, differing only in chiral starting materials, ensuring comparability in pharmacological profiling [6].
Table 2: Enantiomer Comparison of MM-401 and MM-NC-401
| Property | MM-401 | MM-NC-401 | Analytical Method |
|---|---|---|---|
| WDR5 Binding (Ki) | < 1 nM | > 10 µM | Bio-layer interferometry |
| WDR5-MLL1 Disruption (IC50) | 0.9 nM | > 100 µM | Fluorescence polarization |
| MLL1 Inhibition (IC50) | 0.32 µM | Inactive | Histone methyltransferase assay |
| Antileukemic Activity | Induces apoptosis at 20 µM | No effect at 40 µM | CellTitreGlo® viability assay |
The trifluoroacetic acid salt form of MM-401 (chemical formula: C₃₁H₄₇F₃N₈O₇; molecular weight: 700.75 g/mol) was strategically adopted to enhance physicochemical properties critical for preclinical applications [5]. Salt formation occurs during reverse-phase high-performance liquid chromatography purification, where MM-401’s basic residues (arginine, lysine) ion-pair with trifluoroacetate anions in acidic mobile phases (typically 0.1% trifluoroacetic acid) [3] [9]. This process confers three key advantages:
Counterion effects extend beyond logistics: Trifluoroacetate may subtly influence conformational dynamics. Studies on antimicrobial peptides demonstrate trifluoroacetate anions can stabilize α-helical structures more effectively than chlorides due to stronger ion pairing with basic side chains [7]. While unquantified for MM-401 Trifluoroacetic Acid, this underscores the importance of salt selection in preserving bioactive conformations.
Table 3: Impact of Trifluoroacetic Acid on Peptide Properties
| Parameter | Role of Trifluoroacetic Acid | Functional Consequence |
|---|---|---|
| Solubility | Disrupts ionic crystallinity | Enables high-concentration stock solutions |
| Chemical Stability | Protonates basic residues | Prevents nucleophilic degradation |
| Purification | Ion-pairs with basic residues | Sharpens HPLC peaks; enhances purity |
| Structural Integrity | May stabilize charged conformers | Potential preservation of active conformation |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6